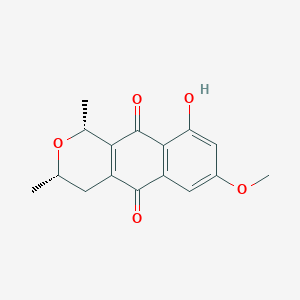

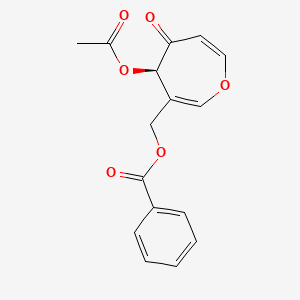

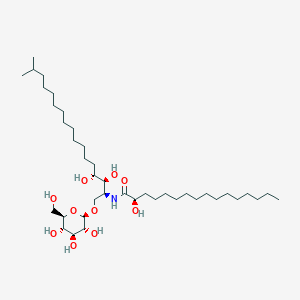

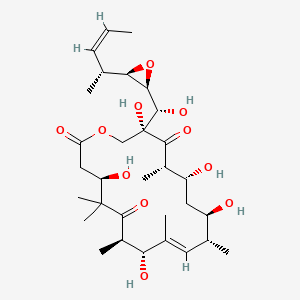

![molecular formula C17H24O7 B1245775 [4,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate CAS No. 76348-84-0](/img/structure/B1245775.png)

[4,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate

Descripción general

Descripción

[4,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate, also known as 15-deacetyl-neosolaniol, is a trichothecene mycotoxin produced by various Fusarium species. It is a secondary metabolite that is commonly found in contaminated cereal-based food and feed. This compound is known for its potent toxic effects, including immunotoxicity, neurotoxicity, and reproductive toxicity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of [4,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate involves the cultivation of Fusarium species under controlled conditions. The fungus is grown on a suitable substrate, such as corn or wheat, which is then harvested and processed to extract the toxin. The extraction process typically involves solvent extraction followed by purification using chromatographic techniques .

Industrial Production Methods

Industrial production of this compound is not common due to its toxic nature. for research purposes, it can be produced in controlled laboratory settings. The production process involves the fermentation of Fusarium species, followed by extraction and purification of the toxin using advanced chromatographic methods .

Análisis De Reacciones Químicas

Types of Reactions

[4,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions can lead to the formation of different metabolites, which may have varying degrees of toxicity .

Common Reagents and Conditions

Hydrolysis: This reaction can be catalyzed by enzymes such as carboxylesterase, leading to the formation of hydrolyzed products.

Oxidation: Oxidative reactions can be catalyzed by enzymes like cytochrome P450, resulting in the formation of hydroxylated metabolites.

Reduction: Reductive reactions can occur under anaerobic conditions, leading to the formation of reduced metabolites.

Major Products Formed

The major products formed from these reactions include 3′-hydroxy-T-2 toxin and HT-2 toxin. These metabolites can exhibit different toxicological profiles compared to the parent compound .

Aplicaciones Científicas De Investigación

[4,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: It is used as a model compound to study the chemical properties and reactions of trichothecene mycotoxins.

Biology: Researchers use this compound to investigate its effects on cellular processes, including apoptosis, autophagy, and immune response.

Medicine: this compound is studied for its potential role in causing diseases and its mechanism of action in the human body.

Industry: It is used to develop detection methods for mycotoxins in food and feed, ensuring food safety and quality .

Mecanismo De Acción

[4,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate exerts its toxic effects by inhibiting protein synthesis in eukaryotic cells. It binds to the ribosome and interferes with the elongation step of translation, leading to the inhibition of protein synthesis. This results in cellular damage and apoptosis. The toxin also induces oxidative stress, leading to mitochondrial damage and inflammation .

Comparación Con Compuestos Similares

[4,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate is similar to other trichothecene mycotoxins, such as T-2 toxin and HT-2 toxin. it has unique structural features that contribute to its distinct toxicological profile. For example, this compound lacks the acetyl group present in T-2 toxin, which affects its reactivity and toxicity. Other similar compounds include neosolaniol and 4-deacetyl-neosolaniol .

Conclusion

This compound is a potent trichothecene mycotoxin with significant toxic effects. Its preparation involves the cultivation of Fusarium species, followed by extraction and purification. The compound undergoes various chemical reactions, leading to the formation of different metabolites. This compound has several scientific research applications and exerts its effects by inhibiting protein synthesis and inducing oxidative stress. It is similar to other trichothecene mycotoxins but has unique structural features that contribute to its distinct toxicological profile.

Propiedades

IUPAC Name |

[4,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O7/c1-8-4-11-16(6-18,5-10(8)20)15(3)13(23-9(2)19)12(21)14(24-11)17(15)7-22-17/h4,10-14,18,20-21H,5-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSYVMZMEBKUDRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CC1O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 15-Deacetylneosolaniol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

76348-84-0 | |

| Record name | 15-Deacetylneosolaniol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

172 - 173 °C | |

| Record name | 15-Deacetylneosolaniol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

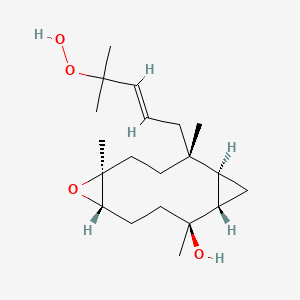

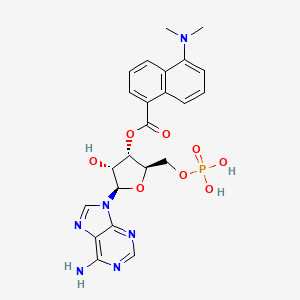

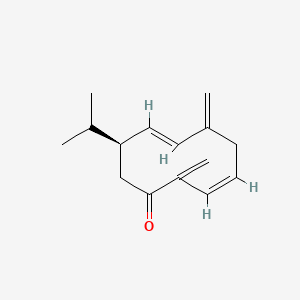

![(5E)-3-methyl-5-[4-[(2R)-2-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]pyrrolidin-1-yl]butylidene]furan-2-one](/img/structure/B1245715.png)